molecular formula C16H11ClF2N4O2 B278850 1-(4-chlorophenyl)-N-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide

1-(4-chlorophenyl)-N-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide

Cat. No. B278850
M. Wt: 364.73 g/mol
InChI Key: WQNYUEAAYMWJDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-N-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been developed for the treatment of non-small cell lung cancer (NSCLC). This compound has been shown to be effective in the treatment of NSCLC patients with the T790M mutation, which is associated with resistance to first-generation EGFR TKIs.

Mechanism of Action

1-(4-chlorophenyl)-N-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide selectively targets the mutated form of the EGFR kinase domain, which is responsible for the development of resistance to first-generation EGFR TKIs. By inhibiting this mutated form of the EGFR kinase domain, 1-(4-chlorophenyl)-N-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide prevents the activation of downstream signaling pathways that promote tumor growth and survival.
Biochemical and Physiological Effects
1-(4-chlorophenyl)-N-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide has been shown to induce apoptosis and inhibit cell proliferation in NSCLC cell lines with the T790M mutation. In addition, 1-(4-chlorophenyl)-N-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide has been shown to inhibit tumor growth in xenograft models of NSCLC with the T790M mutation.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-chlorophenyl)-N-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide in lab experiments is its high selectivity for the mutated form of the EGFR kinase domain, which allows for the specific targeting of NSCLC cells with the T790M mutation. However, one limitation of using 1-(4-chlorophenyl)-N-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide in lab experiments is its high cost, which may limit its accessibility to some researchers.

Future Directions

1. Combination therapy: 1-(4-chlorophenyl)-N-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide is currently being studied in combination with other targeted therapies and immunotherapies for the treatment of NSCLC.
2. Biomarker development: Further research is needed to identify biomarkers that can predict response to 1-(4-chlorophenyl)-N-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide and guide patient selection for treatment.
3. Resistance mechanisms: Studies are needed to identify mechanisms of resistance to 1-(4-chlorophenyl)-N-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide and develop strategies to overcome resistance.
4. Clinical trials in other cancers: 1-(4-chlorophenyl)-N-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide has shown promise in preclinical studies for the treatment of other cancers, such as breast and ovarian cancer, and further clinical trials in these cancers are warranted.

Synthesis Methods

The synthesis of 1-(4-chlorophenyl)-N-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide involves the reaction of 4-chloroaniline with 4-(difluoromethoxy)benzoyl chloride to form the intermediate 4-(difluoromethoxy)phenyl-4-chloroaniline. This intermediate is then reacted with 1H-1,2,4-triazole-3-carboxylic acid to form the final product, 1-(4-chlorophenyl)-N-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide.

Scientific Research Applications

1-(4-chlorophenyl)-N-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC patients with the T790M mutation. In a phase I/II clinical trial, 1-(4-chlorophenyl)-N-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide demonstrated a high response rate and prolonged progression-free survival in patients with the T790M mutation. 1-(4-chlorophenyl)-N-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide has also been shown to have a favorable safety profile in clinical trials.

properties

Product Name

1-(4-chlorophenyl)-N-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide

Molecular Formula

C16H11ClF2N4O2

Molecular Weight

364.73 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-[4-(difluoromethoxy)phenyl]-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C16H11ClF2N4O2/c17-10-1-5-12(6-2-10)23-9-20-14(22-23)15(24)21-11-3-7-13(8-4-11)25-16(18)19/h1-9,16H,(H,21,24)

InChI Key

WQNYUEAAYMWJDE-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)C2=NN(C=N2)C3=CC=C(C=C3)Cl)OC(F)F

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=NN(C=N2)C3=CC=C(C=C3)Cl)OC(F)F

Origin of Product

United States

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